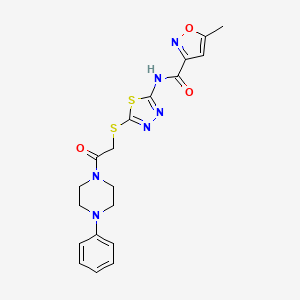

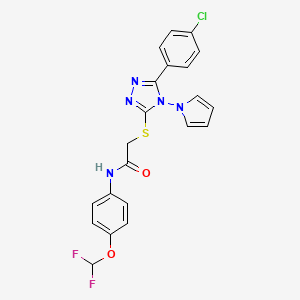

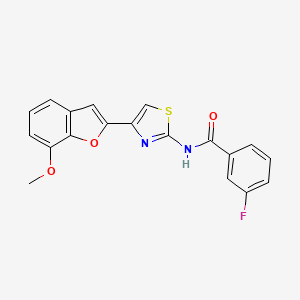

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest due to their pharmacological properties. In the first paper, a sulfonamide substituted analogue with high affinity for the histamine H4 receptor (H4R) was developed. This compound was synthesized as part of a hit optimization process for quinazoline containing H4R ligands. The introduction of various sulfonamide substituents allowed for the optimization of H4R affinity, leading to compounds with excellent affinity and inverse agonist behavior at the human H4R . The second paper reports an efficient synthesis route for a novel quinazoline derivative with antibacterial properties. The compound was prepared through a sulfur arylation reaction and tested against bacterial strains .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. In the second paper, the synthesized quinazoline derivative was analyzed using Raman spectroscopy, and its crystal structure was determined. The compound crystallized in the monoclinic system with specific unit cell parameters. The structure was resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are essential for their biological activity. The first paper describes the use of pharmacophore modeling to identify a distinct H4R binding pocket, which was probed by the synthesized sulfonamide analogues. These analogues were part of a QSAR equation that described their interaction with previously published quinazoline compounds . The third paper discusses the synthesis of substituted 2-sulfinylimidazoles as potential inhibitors of gastric H+/K+-ATPase. The structure-activity relationships indicate that specific substitutions on the imidazole moiety are crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The second paper provides detailed information on the empirical formula, crystal system, space group, unit cell parameters, and volume of the synthesized quinazoline derivative. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP), were derived using density functional theory, providing insights into the intermolecular interactions and electronic properties of the compound .

Case Studies and Applications

The first paper presents a case study where a potent quinazoline sulfonamide derivative demonstrated anti-inflammatory activity in an animal model of acute inflammation, suggesting potential therapeutic applications . The third paper identifies a novel class of gastric H+/K+-ATPase inhibitors, with one compound selected for further development as a potential clinical candidate, indicating its promise in treating acid-related disorders .

Applications De Recherche Scientifique

Serotonin Receptor Antagonism

- Compounds similar to the query chemical, specifically tetrahydro-4(3H)-quinazolinones, have been studied for their role as serotonin 5-HT2A receptor antagonists. These compounds showed potential in binding assays and functional tests, indicating their role in influencing serotonin-related pathways (Claudi et al., 1997).

Cytostatic Activity in Cancer Cells

- A quinazolinone-containing indole derivative, structurally related to the queried compound, exhibited cytostatic, not cytotoxic, effects in human cancer cells. This suggests the potential of such compounds in cancer therapy, specifically in inhibiting cell division without inducing cell death (Eamvijarn et al., 2012).

Anti-tubercular Activity

- Novel inhibitors of Mycobacterium tuberculosis, including compounds similar to 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, have been identified. These compounds demonstrated high potency and limited toxicity, indicating their potential in tuberculosis treatment (Asquith et al., 2019).

Antimicrobial Properties

- Derivatives of 3H-quinazolin-4-one, which is structurally related to the query compound, showed significant antimicrobial activity against various pathogenic bacteria and fungi. This implies the potential use of such compounds in developing new antimicrobial agents (HurmathUnnissa & Reddy, 2012).

Role in Human Histamine H4 Receptor Activity

- Quinazoline sulfonamides, closely related to the compound , have been explored as inverse agonists at the human histamine H4 receptor. These findings suggest a potential application in treating inflammatory conditions (Smits et al., 2010).

Application in CNS Agents

- N-Methylpiperazino-substituted derivatives of quinazoline have been synthesized and studied for their receptor binding profiles, indicating potential applications as central nervous system agents (Mokrosz et al., 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4S/c1-16-7-9-17(10-8-16)15-26-21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHXXRFYFFMOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)